molecular formula C16H17N3O2 B7183401 N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide

Cat. No.: B7183401
M. Wt: 283.32 g/mol
InChI Key: ZUUVTFFNBQHFIZ-UHFFFAOYSA-N
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Description

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide is a compound that combines the structural features of oxazole and indole. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-3-12-8-13(21-19-12)9-17-16(20)15-7-11-6-10(2)4-5-14(11)18-15/h4-8,18H,3,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUVTFFNBQHFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide is unique due to its combination of oxazole and indole rings, which imparts distinct structural and functional properties. This combination allows the compound to exhibit a broader range of biological activities and applications compared to compounds containing only one of these rings .

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